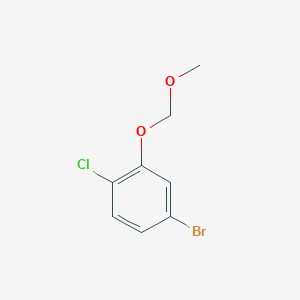
2-(4-Bromo-3-fluorophenoxy)nicotinonitrile
Overview
Description
“2-(4-Bromo-3-fluorophenoxy)nicotinonitrile” is a chemical compound with the molecular formula C12H6BrFN2O . It has an average mass of 293.091 Da and a monoisotopic mass of 291.964752 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nicotinonitrile group attached to a bromo-fluorophenoxy group . The exact 3D structure would require more detailed spectroscopic analysis.Scientific Research Applications
Synthesis and Molecular Structure
- A study focused on the synthesis of substituted nicotinonitriles, which include compounds like 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile. These compounds were synthesized through reactions involving butadienedicarbonitriles and sodium alkoxide, yielding alkoxynicotinonitriles (Peseke, Michalik, & Schönhusen, 1986).
- Another study explored the crystal structure of a nicotinonitrile derivative, highlighting the non-planar structure and the angles formed by the central pyridine ring with other components (Chantrapromma et al., 2009).
Pharmacological Applications
- Research on coumarin derivatives, involving reactions with nicotinonitrile, indicated significant antimicrobial and antioxidant activities. These compounds also showed cytotoxic activity against certain cancer cell lines (Al-Hazmy et al., 2022).
- A study on 2-amino nicotinonitrile derivatives found potential applications in developing anticancer agents. These compounds were evaluated for their effectiveness against various cancer cell lines (Verma et al., 2018).
Chemical and Material Science Applications
- In the field of chemical synthesis, nicotinonitriles like this compound have been used as intermediates in the synthesis of complex molecules, such as radiopharmaceuticals (Ross, Ermert, & Coenen, 2011).
- A study on the synthesis of environmentally sensitive fluorophore-based nicotinonitriles incorporating pyrene and fluorene moieties showed that these compounds have applications in materials science, particularly due to their photophysical properties (Hussein, El Guesmi, & Ahmed, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2O/c13-10-4-3-9(6-11(10)14)17-12-8(7-15)2-1-5-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUPBXPMFVZZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B1400029.png)





![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1400041.png)



